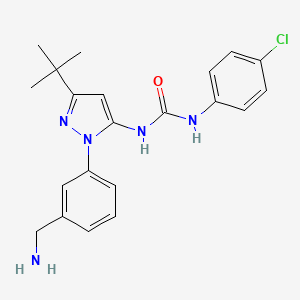
1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea
概要
説明
1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound suggests potential biological activity and utility in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the aminomethyl group: This step involves the reaction of the pyrazole derivative with formaldehyde and ammonia or a primary amine.
Coupling with 4-chlorophenyl isocyanate: The final step involves the reaction of the aminomethyl-pyrazole derivative with 4-chlorophenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
- **1-(3-(Aminomethyl)phenyl)-3-tert-butyl-1H-pyrazol-5-yl)-3-phenylurea
- **1-(1-(3-(Aminomethyl)phenyl)-3-tert-butyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)urea
Comparison
Compared to similar compounds, 1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea may exhibit unique properties due to the presence of the 4-chlorophenyl group
特性
分子式 |
C21H24ClN5O |
|---|---|
分子量 |
397.9 g/mol |
IUPAC名 |
1-[2-[3-(aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C21H24ClN5O/c1-21(2,3)18-12-19(25-20(28)24-16-9-7-15(22)8-10-16)27(26-18)17-6-4-5-14(11-17)13-23/h4-12H,13,23H2,1-3H3,(H2,24,25,28) |
InChIキー |
YVJYVQTWMJXCMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC(=C3)CN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol](/img/structure/B8697853.png)
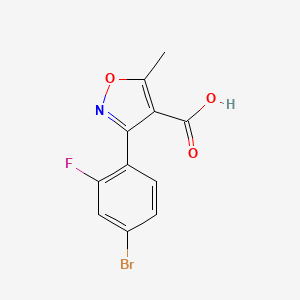
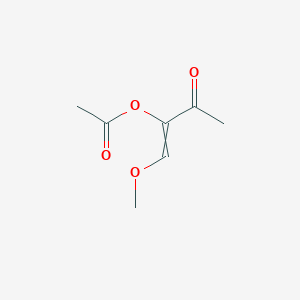
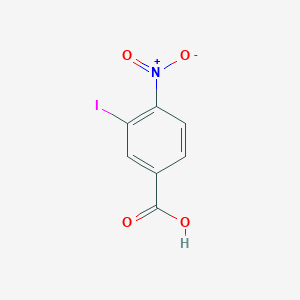


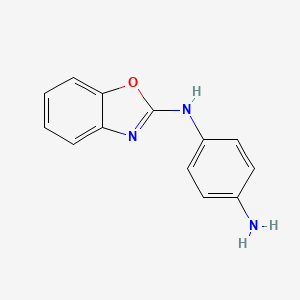



![Tri-tert-butylphosphane; {2'-amino-[1,1'-biphenyl]-2-YL}palladio methanesulfonate](/img/structure/B8697921.png)
![13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-4-carboxylic acid](/img/structure/B8697929.png)


